RG-12525
Overview
Description
RG-12525, also known as NID 525, is a novel chemical compound that functions as a selective and competitive antagonist of leukotriene D4 (LTD4). It is also a potent peroxisome proliferator-activated receptor gamma (PPAR-gamma) agonist.
Preparation Methods
The synthesis of RG-12525 involves several steps:
Reaction of 2-methylquinoline with chlorine gas: This produces 2-(chloromethyl)quinoline.
Condensation with hydroquinone: The resulting compound is 4-(quinolin-2-ylmethoxy)phenol.
Reaction with alpha,alpha’-dichloro-o-xylene: This yields a monoaddition compound.
Treatment with sodium cyanide: This produces a phenylacetonitrile derivative.
Cyclization with sodium azide: This final step results in the formation of the tetrazole derivative, this compound.
Chemical Reactions Analysis
RG-12525 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for its metabolic processing.
Substitution: Common reagents used in these reactions include sodium cyanide and sodium azide.
Cyclization: This reaction is crucial for forming the tetrazole ring structure in this compound.
Scientific Research Applications
RG-12525 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of leukotriene receptor antagonists.
Biology: this compound is employed in research on leukotriene-induced bronchoconstriction and its inhibition.
Medicine: This compound is investigated for its potential to treat asthma and other respiratory diseases by inhibiting leukotriene receptors.
Industry: This compound is used in the development of new therapeutic agents targeting respiratory conditions
Mechanism of Action
RG-12525 exerts its effects by:
Antagonizing leukotriene D4 receptors: This inhibits the contraction of guinea pig thin-walled bands induced by leukotrienes LTC4, LTD4, and LTE4.
Activating peroxisome proliferator-activated receptor gamma: This activation has species-specific effects and is crucial for studying asthma
Comparison with Similar Compounds
RG-12525 is unique compared to other leukotriene receptor antagonists due to its dual function as a leukotriene D4 antagonist and a peroxisome proliferator-activated receptor gamma agonist. Similar compounds include:
Properties
IUPAC Name |
2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELDFLOBXROBFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152687 | |
Record name | RG 12525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120128-20-3 | |
Record name | 2-[[4-[[2-(2H-Tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120128-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RG 12525 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120128203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RG 12525 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RG-12525 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L8MX40L35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.